

Application Notes: Preparation of Amorphous Fe-B Alloys by Gas Atomization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: boron;iron

Cat. No.: B083622

[Get Quote](#)

Introduction

Amorphous iron-boron (Fe-B) based alloys, a subset of metallic glasses, have garnered significant interest due to their unique combination of properties, including high strength, hardness, excellent soft magnetic characteristics, and good corrosion resistance.^{[1][2]} Unlike their crystalline counterparts, these alloys possess a disordered atomic structure, which is achieved by rapid solidification from a molten state at cooling rates typically in the range of 10^3 to 10^6 K/s.^{[2][3][4]} Gas atomization is a widely employed technique for the large-scale production of amorphous alloy powders, offering a pathway to overcome the size limitations inherent in other rapid solidification methods like melt-spinning.^{[5][6]} This process involves the disintegration of a molten metal stream into fine droplets by a high-velocity gas jet, leading to rapid cooling and the formation of amorphous powders.^{[3][5]} These powders can then be used in various applications, including the fabrication of magnetic cores for transformers and inductors, as well as in thermal spray coatings for enhanced wear and corrosion resistance.^{[1][2][7]}

Principles of Amorphous Phase Formation in Fe-B Alloys via Gas Atomization

The formation of an amorphous structure in Fe-B alloys during gas atomization is contingent on circumventing crystallization during the cooling of the molten droplets. This is primarily governed by the alloy's glass-forming ability (GFA) and the cooling rate achieved during the atomization process.

- Glass-Forming Ability (GFA): The composition of the Fe-B alloy is critical. The addition of metalloids like boron (B) and silicon (Si) is crucial for stabilizing the amorphous structure.[8] These elements, when combined with iron in specific atomic percentages (typically 15-30 at.% of metalloids), frustrate the crystallization process.[8] Further additions of elements such as Cr, Mo, P, and C can enhance the GFA, allowing for the formation of amorphous structures at lower critical cooling rates.[2][3]
- Cooling Rate: The gas atomization process must provide a sufficiently high cooling rate to bypass the nucleation and growth of crystalline phases. The cooling rate is influenced by several factors, including the gas pressure, gas type (commonly nitrogen), melt superheat, and the resulting droplet size.[2][4][5] Smaller droplets, a consequence of higher gas pressure and efficient atomization, exhibit higher cooling rates due to their larger surface area-to-volume ratio.[2][6]

Key Parameters Influencing the Gas Atomization Process

Several operational parameters in the gas atomization process must be carefully controlled to successfully produce amorphous Fe-B alloy powders:

- Melt Superheat: The temperature to which the alloy is heated above its melting point affects the melt's viscosity and surface tension. A proper superheat ensures a stable melt stream and efficient atomization. For instance, some Fe-W-B alloys have been atomized at temperatures around 1700°C.[5]
- Atomization Gas Pressure: This is a critical parameter that directly influences the kinetic energy of the gas jet and, consequently, the degree of melt disintegration and the resulting particle size. Higher gas pressures generally lead to finer powders and higher cooling rates. [2][4] Pressures in the range of 2.2 to 8 MPa have been reported for Fe-based amorphous alloys.[2][4]
- Gas-to-Melt Mass Flow Ratio (GMR): The GMR is an indicator of the atomization efficiency. A higher GMR generally results in smaller particle sizes and a higher yield of fine powders.
- Nozzle Design: The geometry of the melt delivery nozzle and the gas jets is crucial for achieving efficient atomization and a narrow particle size distribution.

Experimental Protocols

1. Protocol for Preparation of Amorphous Fe-B Alloy Powders by Gas Atomization

This protocol provides a generalized procedure for the production of amorphous Fe-B based alloy powders using a gas atomizer.

1.1. Materials and Equipment

- High-purity elemental precursors (e.g., Fe, B, Si, Cr, etc.)
- Vacuum induction melting furnace
- Gas atomizer equipped with a high-pressure nitrogen supply
- Magnesia or other suitable refractory crucible
- Powder collection and handling system
- Personal protective equipment (PPE)

1.2. Procedure

- Alloy Preparation:
 - Accurately weigh the high-purity elemental precursors according to the desired alloy composition.
 - Prepare a master alloy ingot by melting the precursors in a vacuum induction furnace. To ensure homogeneity, the ingot should be re-melted multiple times.[\[5\]](#)
- Gas Atomizer Setup:
 - Install the appropriate melt delivery nozzle and gas die in the atomizer.
 - Ensure the powder collection chamber is clean and sealed.
 - Set the desired atomization gas pressure.

- Melting and Atomization:
 - Place the master alloy ingot into the crucible within the atomizer's melting chamber.
 - Evacuate the chamber and then backfill with an inert gas (e.g., nitrogen or argon) to prevent oxidation.
 - Heat the alloy to the desired superheat temperature (e.g., ~1500-1700°C) and allow for a homogenization period (e.g., ~10 minutes).[4][5]
 - Initiate the atomization process by pouring the molten alloy through the nozzle into the high-velocity gas stream.
 - The molten metal is disintegrated into fine droplets that rapidly solidify as they travel down the atomization tower.
- Powder Collection and Handling:
 - Allow the atomized powder to cool to room temperature within the collection chamber.
 - Carefully collect the powder from the chamber.
 - The powder can be sieved to separate different particle size fractions for analysis and further processing.

2. Protocol for Characterization of Amorphous Fe-B Alloy Powders

2.1. Structural Analysis using X-ray Diffraction (XRD)

- Objective: To confirm the amorphous nature of the as-atomized powders.
- Procedure:
 - Prepare a powder sample for XRD analysis.
 - Perform an XRD scan over a wide 2θ range (e.g., 10° to 90°).[5]

- An amorphous structure is indicated by the presence of a broad diffraction halo and the absence of sharp Bragg peaks, which are characteristic of crystalline materials.[3]

2.2. Thermal Analysis using Differential Scanning Calorimetry (DSC)

- Objective: To determine the thermal properties of the amorphous alloy, such as the glass transition temperature (Tg) and the crystallization temperature (Tx).
- Procedure:
 - Accurately weigh a small amount of the amorphous powder into a DSC pan.
 - Heat the sample at a constant rate (e.g., 10 K/min) in an inert atmosphere (e.g., argon).[9]
 - The DSC curve will show an endothermic event corresponding to the glass transition, followed by one or more exothermic peaks indicating crystallization events. The difference between Tx and Tg ($\Delta T_x = T_x - T_g$) is a measure of the thermal stability of the amorphous phase.

2.3. Morphological and Microstructural Analysis using Scanning Electron Microscopy (SEM)

- Objective: To observe the morphology, size distribution, and surface features of the atomized powders.
- Procedure:
 - Mount a representative sample of the powder on an SEM stub using conductive adhesive.
 - Sputter-coat the sample with a conductive material (e.g., gold or carbon) if necessary.
 - Image the powder particles at various magnifications to observe their shape (typically spherical for gas-atomized powders) and surface texture.[10]

Quantitative Data Summary

Parameter	Value	Alloy System Example	Source
Processing Parameters			
Melting/Superheat Temperature	~1500 - 1700 °C	Fe-Cr-Mo-Ni-P-B-C-Si, Fe-W-B	[4][5]
Atomization Gas	Nitrogen	Fe-Cr-Mo-Si-B, Fe-Cr-Mo-Ni-P-B-C-Si	[2][4]
Atomization Gas Pressure	2.2 - 8.0 MPa	Fe-Cr-Mo-Si-B, Fe-Cr-Mo-Ni-P-B-C-Si	[2][4]
Gas-to-Melt Mass Flow Ratio	0.48 - 0.69	Fe-Cr-Mo-Ni-P-B-C-Si	[4]
Resulting Powder Characteristics			
Particle Size (d50)	28.87 μm	Fe _{70.8} Si _{11.4} B _{11.9} C _{3.2} Cr _{2.7}	[11]
Amorphous Particle Size Fraction	Up to 90 μm	{(Fe _{0.6} Co _{0.4}) _{0.75} B _{0.2} Si _{0.05} } ₉₆ Nb ₄	[6]
Cooling Rate	10 ³ - 10 ⁶ K/s	General for gas atomization	[2][3][4]
Properties of Amorphous Powders/Cores			
Saturation Magnetization (Bs)	0.83 - 1.57 T	Fe _{70.8} Si _{11.4} B _{11.9} C _{3.2} Cr _{2.7} , Fe ₈₁ Si _{1.9} B _{5.7} P _{11.4}	[10][11]
Crystallization Temperature (Tx)	Stable up to 600 °C	Fe-W-B	[5]

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for preparing amorphous Fe-B alloys by gas atomization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. techno-press.org [techno-press.org]
- 3. Centrifugal Atomization and Characterization of Fe-Si-B Amorphous Alloys [mdpi.com]
- 4. labxing.com [labxing.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes: Preparation of Amorphous Fe-B Alloys by Gas Atomization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083622#preparation-of-amorphous-fe-b-alloys-by-gas-atomization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com